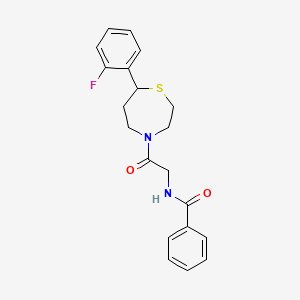

![molecular formula C18H19N3O5S B2442684 N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide CAS No. 922554-47-0](/img/structure/B2442684.png)

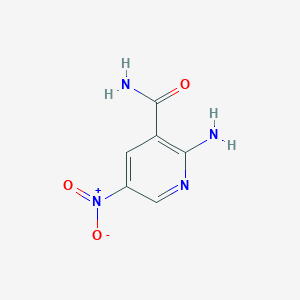

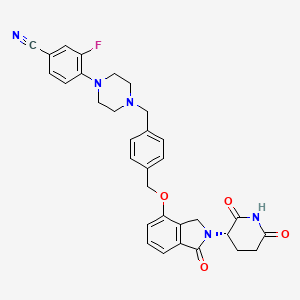

N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is derived from the tetrahydrobenzo[f][1,4]oxazepin core structure, which is a seven-membered ring containing nitrogen and oxygen atoms . The compound also contains a sulfamoyl group attached to a phenyl ring, which is further linked to a propionamide group.Scientific Research Applications

Antimalarial and Antiviral Activities

Sulfonamides have been investigated for their antimalarial activity, with certain derivatives showing significant in vitro activity and good ADMET properties. For instance, specific sulfonamides exhibited excellent antimalarial activity with low IC50 values, indicating their potential as effective antimalarial agents. These compounds also showed a tendency for electron transfer, which could be advantageous in their action against malaria and possibly other viral infections, including COVID-19, through molecular docking studies (Fahim & Ismael, 2021).

Antimicrobial Properties

Novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes have been synthesized, exhibiting significant activities against bacterial and fungal strains. This indicates the potential of such compounds in developing new antimicrobial agents, which could be crucial for tackling drug-resistant infections (Babu, Pitchumani, & Ramesh, 2013).

Carbonic Anhydrase Inhibition

Research on [1,4]oxazepine-based primary sulfonamides has uncovered their strong inhibition of human carbonic anhydrases, which are relevant in treating conditions like glaucoma, epilepsy, and mountain sickness. The primary sulfonamide functionality facilitates the construction of [1,4]oxazepine rings and acts as an enzyme prosthetic group, suggesting these compounds' utility in medicinal chemistry (Sapegin et al., 2018).

Anticancer Evaluation

Certain benzamide derivatives have been designed and synthesized for evaluation against various cancer cell lines. For example, compounds with specific substituents exhibited potent anticancer activities, underscoring the importance of structural modification in enhancing biological activity and potentially leading to new cancer treatments (Ravinaik et al., 2021).

Synthesis and Structural Studies

The synthesis and characterization of quinazoline derivatives exploring their diuretic and antihypertensive effects, alongside their potential as antibacterial agents, highlight the broad spectrum of research focused on developing novel therapeutic agents with improved efficacy and safety profiles (Rahman et al., 2014).

properties

IUPAC Name |

N-[4-[(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-2-17(22)20-12-3-6-14(7-4-12)27(24,25)21-13-5-8-16-15(11-13)18(23)19-9-10-26-16/h3-8,11,21H,2,9-10H2,1H3,(H,19,23)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBHHXVZZYQZLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

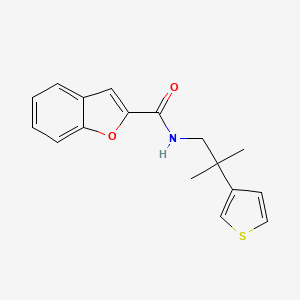

![2,3,4-trifluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2442601.png)

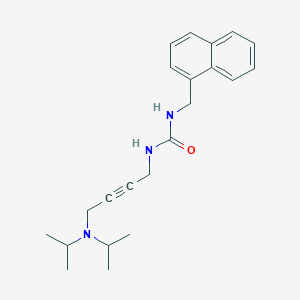

![N-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B2442611.png)

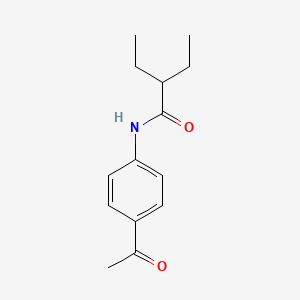

![2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2442618.png)

![(3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione](/img/structure/B2442620.png)